molecular formula C26H16O2 B12793382 Indeno(1,2,3-de)benz(a)anthracen-9-ol, 9-acetate CAS No. 111189-49-2

Indeno(1,2,3-de)benz(a)anthracen-9-ol, 9-acetate

Cat. No.: B12793382
CAS No.: 111189-49-2
M. Wt: 360.4 g/mol
InChI Key: HVVSYIXMHRMXOR-UHFFFAOYSA-N
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Description

Indeno(1,2,3-de)benz(a)anthracen-9-ol, 9-acetate is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its intricate structure, which includes multiple fused aromatic rings. It is known for its significant molecular weight and specific chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indeno(1,2,3-de)benz(a)anthracen-9-ol, 9-acetate typically involves multi-step organic reactions. The process often starts with the formation of the core indenoanthracene structure, followed by functionalization to introduce the hydroxyl and acetate groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Indeno(1,2,3-de)benz(a)anthracen-9-ol, 9-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives .

Scientific Research Applications

Indeno(1,2,3-de)benz(a)anthracen-9-ol, 9-acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Indeno(1,2,3-de)benz(a)anthracen-9-ol, 9-acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can modulate various biochemical pathways, leading to changes in cellular functions. The specific pathways involved depend on the context of its application, such as its role in inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indeno(1,2,3-de)benz(a)anthracen-9-ol, 9-acetate is unique due to its specific arrangement of aromatic rings and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

111189-49-2

Molecular Formula

C26H16O2

Molecular Weight

360.4 g/mol

IUPAC Name

10-hexacyclo[11.10.1.02,11.04,9.014,19.020,24]tetracosa-1(24),2,4,6,8,10,12,14,16,18,20,22-dodecaenyl acetate

InChI

InChI=1S/C26H16O2/c1-15(27)28-26-17-8-3-2-7-16(17)13-22-21-12-6-11-20-18-9-4-5-10-19(18)23(25(20)21)14-24(22)26/h2-14H,1H3

InChI Key

HVVSYIXMHRMXOR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C=C3C4=CC=CC=C4C5=CC=CC(=C53)C2=CC6=CC=CC=C61

Origin of Product

United States

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